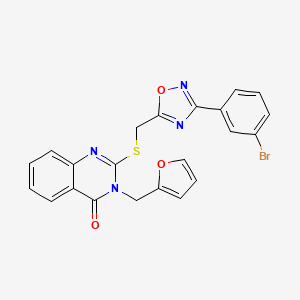
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has attracted significant attention due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H19BrN4O3S with a molecular weight of 535.42 g/mol . The structural complexity arises from the incorporation of a quinazolinone core and oxadiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.42 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties . In a study evaluating various quinazolinone derivatives, compounds similar to our target showed promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones of up to 15 mm against Escherichia coli and Staphylococcus aureus .
Key Findings:
- Inhibition Zones: Compounds derived from quinazolinones showed inhibition zones ranging from 9 mm to 15 mm against various bacterial strains.
- Minimum Inhibitory Concentrations (MIC): Some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For example, one study reported an IC50 value of approximately 10 μM for a related compound against the PC3 cell line .
Cytotoxicity Results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 12 |
| PC3 | 10 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Quinazolinones are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy: A recent investigation assessed the antimicrobial activity of several quinazolinone derivatives against resistant bacterial strains, revealing that some compounds were more effective than traditional antibiotics like ampicillin and vancomycin .
- Cytotoxicity Evaluation: Another study focused on the cytotoxic effects of quinazolinone-thiazole hybrids, reporting significant growth inhibition in cancer cell lines with varying IC50 values, highlighting the importance of structural modifications in enhancing biological activity .
Propriétés
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDINRMNNTEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














